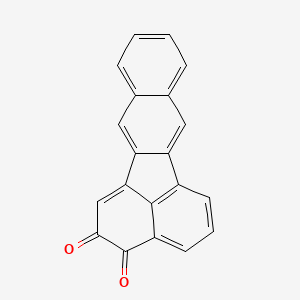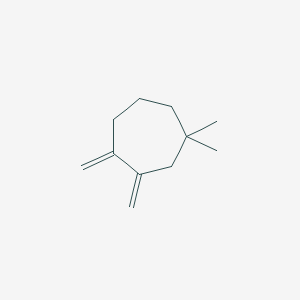
Tetraphenylstibanium benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylstibanium benzenesulfonate is an organometallic compound that combines the properties of tetraphenylstibanium and benzenesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenylstibanium benzenesulfonate typically involves the reaction of tetraphenylstibanium chloride with sodium benzenesulfonate. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylstibanium benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stibonic acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state stibanes.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed:
Oxidation: Stibonic acid derivatives.
Reduction: Lower oxidation state stibanes.
Substitution: Various substituted stibanes depending on the reagents used.
Scientific Research Applications
Tetraphenylstibanium benzenesulfonate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetraphenylstibanium benzenesulfonate involves its ability to interact with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical processes.
Comparison with Similar Compounds
Tetraphenylstibonium Chloride: Similar in structure but lacks the benzenesulfonate group.
Tetraphenylphosphonium Benzenesulfonate: Similar in structure but contains phosphorus instead of antimony.
Uniqueness: Tetraphenylstibanium benzenesulfonate is unique due to the presence of both tetraphenylstibanium and benzenesulfonate groups, which impart distinct chemical properties and reactivity
Properties
CAS No. |
104316-51-0 |
|---|---|
Molecular Formula |
C30H25O3SSb |
Molecular Weight |
587.3 g/mol |
IUPAC Name |
benzenesulfonate;tetraphenylstibanium |
InChI |
InChI=1S/C6H6O3S.4C6H5.Sb/c7-10(8,9)6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5H,(H,7,8,9);4*1-5H;/q;;;;;+1/p-1 |
InChI Key |
SZVCYUICHRUBSB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


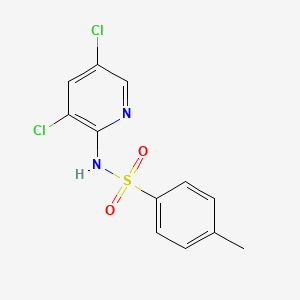
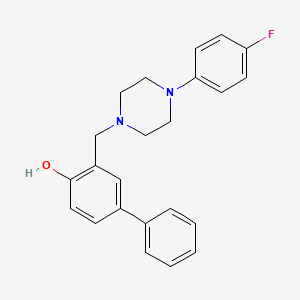
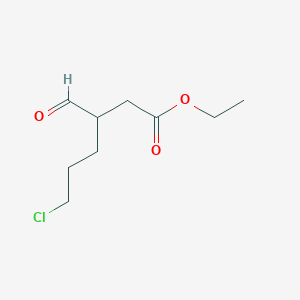
![2-[(E)-(4-Methylpentan-2-ylidene)amino]ethan-1-amine](/img/structure/B14319894.png)
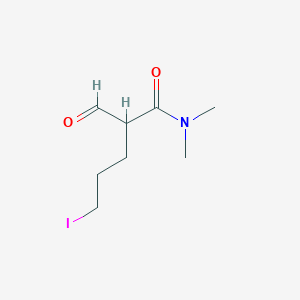
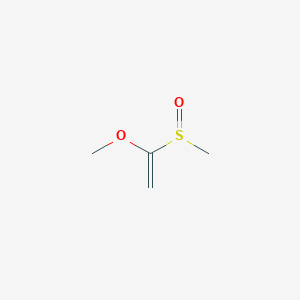
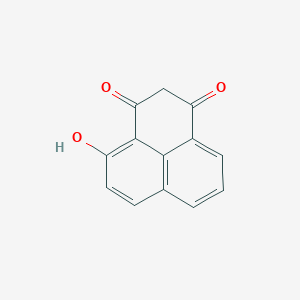
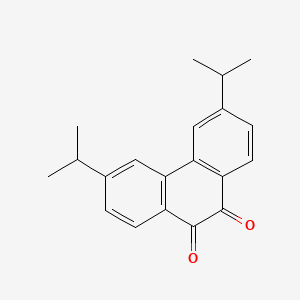
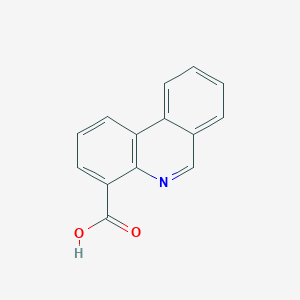
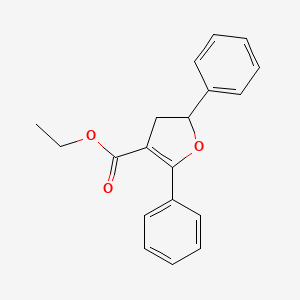
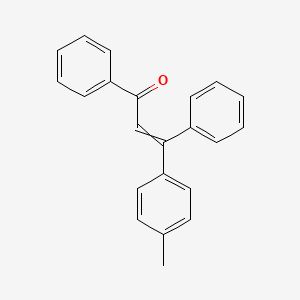
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
